molecular formula C8H14O B14680571 1,5-Heptadien-4-ol, 6-methyl- CAS No. 33698-82-7

1,5-Heptadien-4-ol, 6-methyl-

Cat. No.: B14680571
CAS No.: 33698-82-7
M. Wt: 126.20 g/mol
InChI Key: HQBPNXLPHSBKRK-UHFFFAOYSA-N
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Description

1,5-Heptadien-4-ol, 6-methyl- (CAS: 24581-03-1; alternative CAS: 33698-82-7) is an unsaturated aliphatic alcohol with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol. Its structure features a seven-carbon chain (heptadien) with double bonds at positions 1 and 5, a hydroxyl group at position 4, and a methyl substituent at position 4.

Key physical properties (inferred from analogs):

  • Boiling Point: ~163–170°C (estimated based on similar alcohols).
  • Density: ~0.85–0.86 g/cm³ (comparable to 1,5-Heptadien-4-ol, CAS 5638-26-6).
  • Refractive Index: ~1.45–1.46 (similar to unsaturated alcohols).

Properties

CAS No.

33698-82-7

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

6-methylhepta-1,5-dien-4-ol

InChI

InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4,6,8-9H,1,5H2,2-3H3

InChI Key

HQBPNXLPHSBKRK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(CC=C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Heptadien-4-ol, 6-methyl- can be synthesized through various methods. One common method involves the reaction of 3-butenal with allylmagnesium bromide . This reaction typically requires an inert atmosphere and is conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of 1,5-Heptadien-4-ol, 6-methyl- often involves the use of large-scale reactors and controlled environments to maintain the necessary reaction conditions. The use of catalysts such as dicationic biphosphine palladium (II) can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1,5-Heptadien-4-ol, 6-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1,5-Heptadien-4-ol, 6-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Heptadien-4-ol, 6-methyl- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in substitution and addition reactions. The double bonds in its structure also make it reactive towards electrophiles, facilitating various addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

1,5-Heptadien-4-ol (Base Compound)
  • Formula : C₇H₁₂O.
  • CAS : 5638-26-6.
  • Molecular Weight : 112.17 g/mol.
  • Key Differences : Lacks the methyl group at position 6, leading to lower molecular weight and reduced steric hindrance. Reactivity in dehydration reactions (e.g., forming heptatriene) is well-documented.
3,3,6-Trimethyl-1,5-heptadien-4-ol
  • CAS: Not explicitly listed; identified as a volatile component in Artemisia argyi.
  • Formula : C₁₀H₁₈O.
  • Key Differences : Additional methyl groups at positions 3 and 3 enhance hydrophobicity and alter stereochemical outcomes in reactions.
6-Methyl-5-hepten-2-one
  • Formula : C₈H₁₄O.
  • CAS : 110-93-0.
  • Key Differences: Ketone functional group at position 2 instead of alcohol at position 3. Used extensively in flavor industries (fruity, green notes).

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
1,5-Heptadien-4-ol, 6-methyl- C₈H₁₄O 126.20 ~163–170 ~0.85–0.86 Alcohol, diene
1,5-Heptadien-4-ol C₇H₁₂O 112.17 163.5 0.858 Alcohol, diene
6-Methyl-5-hepten-2-one C₈H₁₄O 126.20 172–175 0.847–0.857 Ketone, alkene

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